molecular formula C7H13FO B2538806 (4-Fluorocyclohexyl)methanol CAS No. 1206675-38-8

(4-Fluorocyclohexyl)methanol

Cat. No.: B2538806
CAS No.: 1206675-38-8
M. Wt: 132.178
InChI Key: VVXSTEREIVGSPX-UHFFFAOYSA-N
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Description

(4-Fluorocyclohexyl)methanol is an organic compound with the molecular formula C7H13FO It is a fluorinated derivative of cyclohexylmethanol, characterized by the presence of a fluorine atom at the fourth position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Fluorocyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Fluorocyclohexyl)carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (4-Fluorocyclohexyl)carboxylic acid or its derivatives. This process can be optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorocyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (4-Fluorocyclohexyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to (4-Fluorocyclohexyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: (4-Fluorocyclohexyl)carboxylic acid.

    Reduction: (4-Fluorocyclohexyl)methane.

    Substitution: (4-Fluorocyclohexyl)chloride.

Scientific Research Applications

(4-Fluorocyclohexyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorocyclohexyl)methanol involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylmethanol: Lacks the fluorine atom, resulting in different chemical properties.

    (4-Chlorocyclohexyl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    (4-Bromocyclohexyl)methanol: Similar structure with a bromine atom, affecting its chemical behavior.

Uniqueness: (4-Fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects

Properties

IUPAC Name

(4-fluorocyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXSTEREIVGSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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